molecular formula C8H7ClN2O B6284742 2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile CAS No. 1227570-74-2

2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile

Cat. No.: B6284742
CAS No.: 1227570-74-2
M. Wt: 182.6
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Description

2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 2-position, a methoxy group at the 6-position, and an acetonitrile group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-methoxypyridine.

    Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-chloro-6-methoxypyridine with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Formation of 2-(2-substituted-6-methoxypyridin-3-yl)acetonitrile derivatives.

    Oxidation Reactions: Formation of 2-(2-chloro-6-methoxypyridin-3-yl)acetaldehyde or 2-(2-chloro-6-methoxypyridin-3-yl)acetic acid.

    Reduction Reactions: Formation of 2-(2-chloro-6-methoxypyridin-3-yl)ethylamine.

Scientific Research Applications

2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methoxypyridine: Lacks the acetonitrile group, making it less versatile in certain chemical reactions.

    2-chloro-6-methylpyridine: Has a methyl group instead of a methoxy group, affecting its reactivity and applications.

    2-methoxy-6-methylpyridine: Similar structure but with different substituents, leading to different chemical properties.

Uniqueness

2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile is unique due to the presence of both the chloro and methoxy groups on the pyridine ring, along with the acetonitrile group. This combination of functional groups provides a unique reactivity profile, making it valuable for various synthetic and research applications.

Properties

CAS No.

1227570-74-2

Molecular Formula

C8H7ClN2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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